molecular formula C8H7FN2 B6589936 7-fluoro-4-methyl-1H-indazole CAS No. 1427438-14-9

7-fluoro-4-methyl-1H-indazole

Cat. No.: B6589936
CAS No.: 1427438-14-9
M. Wt: 150.2
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Description

7-Fluoro-4-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a fluorine atom at the 7th position and a methyl group at the 4th position of the indazole ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-4-methyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the transition metal-catalyzed cyclization of 2-fluoro-4-methylphenylhydrazine with suitable reagents. For instance, a copper(II) acetate-catalyzed reaction in the presence of oxygen as the terminal oxidant can be employed .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-4-methyl-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methyl positions under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced indazole derivatives.

    Substitution: Formation of substituted indazole derivatives with various functional groups.

Scientific Research Applications

7-Fluoro-4-methyl-1H-indazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 7-fluoro-4-methyl-1H-indazole involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition of enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

    4-Methyl-1H-indazole: Lacks the fluorine atom, resulting in different chemical properties.

    7-Fluoro-1H-indazole: Lacks the methyl group, affecting its biological activity.

    4,7-Difluoro-1H-indazole: Contains an additional fluorine atom, leading to distinct reactivity.

Uniqueness: 7-Fluoro-4-methyl-1H-indazole is unique due to the combined presence of both fluorine and methyl groups, which imparts specific chemical and biological properties that are not observed in its analogs .

Properties

CAS No.

1427438-14-9

Molecular Formula

C8H7FN2

Molecular Weight

150.2

Purity

95

Origin of Product

United States

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